molecular formula C24H22ClN3O B12035375 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 156496-75-2

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12035375
CAS No.: 156496-75-2
M. Wt: 403.9 g/mol
InChI Key: ILGGICXWSVGUIV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as amino, chlorophenyl, dimethyl, oxo, phenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde, dimedone, ethyl cyanoacetate, and ammonium acetate in the presence of a catalyst can yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorophenyl group in 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role in the compound’s activity.

Biological Activity

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound that belongs to the class of hexahydroquinoline derivatives. Its potential biological activities have garnered interest in medicinal chemistry due to its structural features that suggest various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN4O4C_{24}H_{25}ClN_{4}O_{4}, with a molecular weight of approximately 450.93 g/mol. The presence of multiple functional groups such as amino, carbonitrile, and oxo enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • Several studies have investigated the anticancer properties of hexahydroquinoline derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, 2-amino derivatives have been noted for their ability to interact with DNA and disrupt cancer cell cycle progression.

2. Antimicrobial Properties

  • The antimicrobial activity of 2-amino-substituted quinolines has been documented extensively. These compounds often demonstrate significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects

  • Some studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a candidate for further investigation in the treatment of inflammatory diseases.

4. Neuroprotective Effects

  • Preliminary research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . This suggests a possible application in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntimicrobialDisrupts cell wall synthesis; metabolic inhibition ,
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces oxidative stress; modulates neurotransmitters

Case Study: Anticancer Activity

A study conducted by researchers demonstrated that derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the micromolar range, indicating potent activity. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as an antimicrobial agent .

Properties

CAS No.

156496-75-2

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H22ClN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3

InChI Key

ILGGICXWSVGUIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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